Allyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Description
Allyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C25H21N3O4S2 and its molecular weight is 491.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound Allyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic molecule that falls within the class of thiazolo-pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Basic Information
Property | Value |
---|---|
Molecular Formula | C27H22ClN3O4S |
Molar Mass | 520 g/mol |
CAS Number | 324576-95-6 |
Density | 1.40 g/cm³ (predicted) |
Boiling Point | 604.1 °C (predicted) |
pKa | -2.27 (predicted) |
Structural Characteristics
The structural complexity of the compound includes various functional groups such as thiazole and pyrimidine rings, which are known for their diverse biological activities. The presence of an allyl group and an indole moiety further enhances its potential pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance, a series of compounds similar to the one have been evaluated against various cancer cell lines using the NCI-60 panel. One study reported that derivatives exhibited significant cytotoxicity, with IC50 values ranging from 1.47 μM to higher concentrations depending on the specific structure and substituents present on the molecule .
Case Study: Anticancer Efficacy
In a focused study on similar thiazolo-pyrimidine compounds, it was observed that certain derivatives induced apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. The mechanism was attributed to oxidative stress and subsequent DNA damage leading to cell cycle arrest .
Antimicrobial Activity
Thiazole-based compounds have also demonstrated antimicrobial properties. Research indicates that certain derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) varying significantly based on structural modifications . The compound's ability to penetrate bacterial membranes and disrupt cellular processes is a focal point of ongoing research.
Table: Antimicrobial Activity of Thiazolo-Pyrimidine Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Thiazolo-Pyrimidine A | Escherichia coli | 50 |
Thiazolo-Pyrimidine B | Staphylococcus aureus | 25 |
Allyl Derivative | Pseudomonas aeruginosa | 30 |
Mechanistic Insights
The biological activity of this compound is believed to involve multiple mechanisms:
- Apoptosis Induction: Triggering intrinsic apoptotic pathways in cancer cells.
- Cell Cycle Arrest: Disruption of cell cycle progression at various checkpoints.
- Oxidative Stress: Generation of reactive oxygen species (ROS) leading to cellular damage.
- Antimicrobial Action: Interference with bacterial cell wall synthesis and function.
Properties
Molecular Formula |
C25H21N3O4S2 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
prop-2-enyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21N3O4S2/c1-4-12-32-24(31)18-14(3)26-25-28(20(18)17-11-8-13-33-17)23(30)21(34-25)19-15-9-6-7-10-16(15)27(5-2)22(19)29/h4,6-11,13,20H,1,5,12H2,2-3H3/b21-19- |
InChI Key |
QBYQKJOGKDQSPC-VZCXRCSSSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC=C)C5=CC=CS5)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC=C)C5=CC=CS5)C1=O |
Origin of Product |
United States |
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